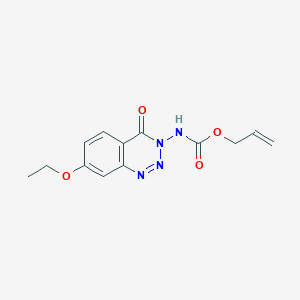
prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a benzotriazinyl group, an ethoxy group, and a prop-2-enyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in different scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Benzotriazinyl Intermediate: : The synthesis begins with the preparation of the benzotriazinyl intermediate. This can be achieved by reacting 4-oxo-1,2,3-benzotriazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Introduction of the Prop-2-enyl Group: : The next step involves the introduction of the prop-2-enyl group. This can be done by reacting the benzotriazinyl intermediate with prop-2-enylamine under mild conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon to facilitate the coupling reaction.
-
Final Carbamate Formation: : The final step is the formation of the carbamate group. This is achieved by reacting the intermediate product with an appropriate isocyanate, such as phenyl isocyanate, under controlled conditions. The reaction is usually performed in an anhydrous environment to prevent hydrolysis of the isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Key considerations in industrial production include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the prop-2-enyl group, leading to the formation of corresponding epoxides or aldehydes.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups present in the compound to alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinyl ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in polar solvents.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Substituted benzotriazinyl derivatives.
科学研究应用
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate has a wide range of applications in scientific research:
-
Chemistry: : Used as a reagent in organic synthesis for the preparation of complex molecules
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
-
Medicine: : Explored for its potential therapeutic properties. The compound’s structure suggests it may have activity against certain diseases, including cancer and infectious diseases.
-
Industry: : Utilized in the development of new materials and coatings. Its reactivity and stability make it suitable for applications in polymer science and surface modification.
作用机制
The mechanism of action of prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazinyl group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate can be compared with other similar compounds, such as:
Prop-2-enyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Prop-2-enyl N-(7-methoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)urea: Similar structure but with a urea group instead of a carbamate, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-7-21-13(19)15-17-12(18)10-6-5-9(20-4-2)8-11(10)14-16-17/h3,5-6,8H,1,4,7H2,2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCFEJXTICLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)N(N=N2)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
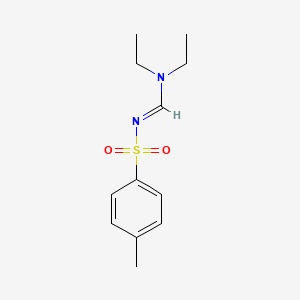
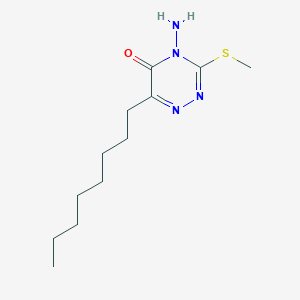
![methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate](/img/structure/B8040916.png)
![2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile](/img/structure/B8040924.png)
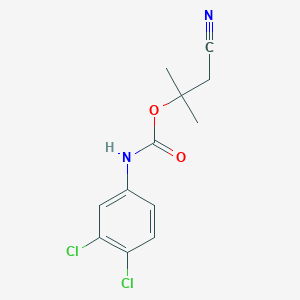
![2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B8040942.png)
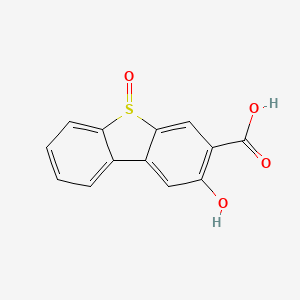
![N-[3-(N'-methylcarbamimidoyl)-2-oxochromen-7-yl]acetamide;hydrochloride](/img/structure/B8040959.png)
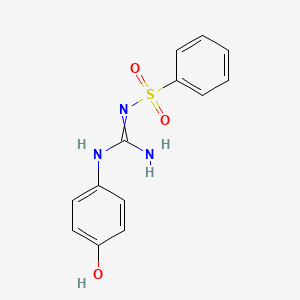
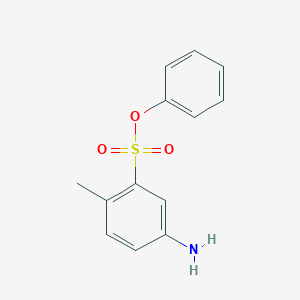
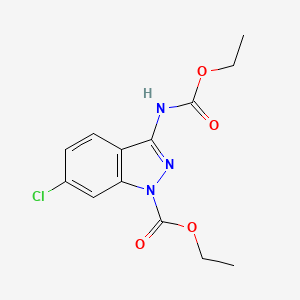
![3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione](/img/structure/B8040990.png)
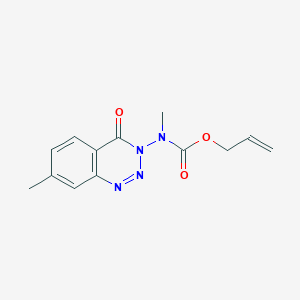
![ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate](/img/structure/B8041002.png)
